XOR Inhibitor Lead Evolution: Comparative Potency of the 3,5-Dipyridyl-1,2,4-triazole Core Versus FYX-051
The target compound retains a purely bis(4-pyridyl)-triazole architecture closely related to the early lead compound 3,5-bis(4-pyridyl)-1,2,4-triazole (PPT), which was established as a competitive XOR inhibitor with a sub-nanomolar Kᵢ (< 10⁻⁷ M) [1]. The SAR trajectory from this core toward the clinical candidate FYX-051 (compound 39, 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole) showed that replacing one 4-pyridyl with a 3-cyano-4-pyridyl group dramatically improved in vivo urate-lowering potency, rendered weak CYP3A4 inhibition, and improved PK profile—moving from a low nanomolar tool compound to a Phase 2 candidate [2]. The target compound's N1-methyl acetate arm provides an orthogonal derivatization point absent from both PPT and FYX-051, offering a distinct synthetic entry for further optimization.
| Evidence Dimension | In vitro XOR inhibitory potency |
|---|---|
| Target Compound Data | Kᵢ < 1 × 10⁻⁷ M (for the core PPT scaffold of which target compound is an N1-acetate ester derivative) [1] |
| Comparator Or Baseline | FYX-051 (3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole): extremely potent in vivo urate lowering; ED₅₀ for PPT = 0.04–0.08 mg/kg (p.o., squirrel monkey) [2][3] |
| Quantified Difference | FYX-051 retains nanomolar XOR potency while adding in vivo efficacy; the target compound's core scaffold (PPT) represents the preclinical starting point with confirmed low-nanomolar binding, but lacks in vivo PK optimization. Acetate modification provides an unexplored optimization vector. |
| Conditions | In vitro XOR inhibition assay (PPT); in vivo serum urate lowering in rats (FYX-051); ED₅₀ by first-order rate constants in squirrel monkeys (PPT) |
Why This Matters
For procurement decisions, the target compound provides a validated sub-nanomolar XOR-binding scaffold with an untapped N1 functionalization site that neither PPT nor FYX-051 possess, enabling exploration of SAR space inaccessible to existing clinical candidates.
- [1] Duggan, D.E.; Noll, R.M.; Baldwin, J.J.; Novello, F.C. 3,5-disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. J. Med. Chem. 1975, 18(9), 900–905. View Source
- [2] Sato, T.; Ashizawa, N.; Matsumoto, K.; Iwanaga, T.; Nakamura, H.; Inoue, T.; Nagata, O. Discovery of 3-(3-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051—a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia. Bioorg. Med. Chem. Lett. 2009, 19(21), 6225–6229. View Source
- [3] Duggan, D.E.; Noll, R.M.; Baldwin, J.J.; Novello, F.C. 3,5-disubstituted 1,2,4-triazoles, a new class of xanthine oxidase inhibitor. J. Med. Chem. 1975, 18(9), 900–905. ED₅₀ values: 0.04–0.08 mg/kg p.o. in squirrel monkeys. View Source
